- Thiono compounds. 5. Preparation and oxidation of some thiono derivatives of imidazolesPhosphorus and Sulfur and the Related Elements, 1985, 22(1), 49-57,
Cas no 14996-02-2 (Sulfate, hydrogen(8CI,9CI))

Sulfate, hydrogen(8CI,9CI) structure
상품 이름:Sulfate, hydrogen(8CI,9CI)
Sulfate, hydrogen(8CI,9CI) 화학적 및 물리적 성질
이름 및 식별자
-
- Sulfate, hydrogen(8CI,9CI)
- Bisulfate
- Hydrogen Sulfate
- Bisulfate, aqueous solution
- Bisulfate, aqueous solution [UN2837] [Corrosive]
- Sulfate, hydrogen
- UN2837
- Sulfuric acid hydrogenion
- hydrogen sulfate ion
- hydrogensulphate
- Hydrogen sulphate
- DTXSID20897131
- Sulfate(1-), tetraoxo-
- hydrogensulfate
- Q27110051
- 14996-02-2
- HSO4-
- Bisulfate anion
- Tetraoxosulfate(1-)
- QAOWNCQODCNURD-UHFFFAOYSA-M
- CHEBI:45696
- Q3143743
-
- 인치: InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1
- InChIKey: QAOWNCQODCNURD-UHFFFAOYSA-M
- 미소: OS([O-])(=O)=O
계산된 속성
- 정밀분자량: 96.95960
- 동위원소 질량: 96.95955468g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 5
- 회전 가능한 화학 키 수량: 0
- 복잡도: 76
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): -1.5
- 토폴로지 분자 극성 표면적: 85.8Ų
실험적 성질
- PSA: 85.81000
- LogP: 0.08540
Sulfate, hydrogen(8CI,9CI) 합성 방법
합성회로 1
반응 조건
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
참조
합성회로 2
반응 조건
1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C
참조
- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
합성회로 3
반응 조건
1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C
참조
- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,
합성회로 4
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt
참조
- Preparation of isavuconazole sulfate, China, , ,
합성회로 5
반응 조건
1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C
1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C
참조
- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,
합성회로 6
반응 조건
1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sulfuric acid Solvents: Water
참조
- Preparation of isavuconazonium sulfate, China, , ,
합성회로 7
반응 조건
참조
- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,
합성회로 8
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C
참조
- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,
합성회로 9
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C
참조
- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,
합성회로 10
합성회로 11
반응 조건
1.1 0 °C; 12 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
2.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
참조
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
New Journal of Chemistry,
2018,
42(5),
3909-3916
,
합성회로 12
반응 조건
1.1 Solvents: Toluene ; 10 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C
1.2 Reagents: Sulfuric acid ; 0 - 2 °C; 40 °C
참조
Ionic Liquids as Catalyst for Synthesis of Some Aromatic Peracetylated N-(β-D-Glucopyranosyl) Thiosemicarbazones
Current Organic Synthesis,
2016,
13(5),
767-774
,
합성회로 13
반응 조건
1.1 Reagents: Sulfuric acid ; overnight, 60 °C
참조
Pd-catalyzed ethylene methoxycarbonylation with Bronsted acid ionic liquids as promoter and phase-separable reaction media
Green Chemistry,
2014,
16(1),
161-166
,
합성회로 14
반응 조건
1.1 Solvents: Ethanol ; 2 d
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 0 °C; 2 - 3 d, 50 °C
3.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
참조
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(71),
57968-57974
,
합성회로 15
반응 조건
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 6 h, 60 °C
참조
Kinetics Study of the Ketalization Reaction of Cyclohexanone with Glycol Using Bronsted Acidic Ionic Liquids as Catalysts
Industrial & Engineering Chemistry Research,
2012,
51(50),
16263-16269
,
합성회로 16
반응 조건
1.1 12 h, 40 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
참조
Broensted acidic ionic liquids as novel catalysts for the hydrolyzation of soybean isoflavone glycosides
Catalysis Communications,
2008,
9(6),
1307-1311
,
합성회로 17
반응 조건
1.1 Reagents: Sulfuric acid ; 2 h
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ; 2 h, reflux
2.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
2.2 Solvents: Ethanol ; 2 h, reflux
참조
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
합성회로 18
반응 조건
1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C
1.2 Reagents: Phosphoric acid ; rt
1.2 Reagents: Phosphoric acid ; rt
참조
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Catalysis Communications,
2018,
111,
21-25
,
합성회로 19
반응 조건
1.1 Solvents: Toluene ; 24 h, reflux
1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 24 h, 70 °C
참조
Nanosilica-supported dual acidic ionic liquid as a heterogeneous and reusable catalyst for the synthesis of flavanones under solvent-free conditions
Chemistry of Heterocyclic Compounds (New York,
2015,
51(6),
526-530
,
합성회로 20
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Toluene ; 80 °C
2.1 Reagents: Sulfuric acid
2.1 Reagents: Sulfuric acid
참조
A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Bronsted acidic ionic liquids
RSC Advances,
2020,
10(58),
35381-35388
,
합성회로 21
반응 조건
1.1 Reagents: Sodium ethoxide ; 8 h
2.1 Solvents: Ethanol ; 2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 Solvents: Ethanol ; 2 d
3.1 0 °C; 2 - 3 d, 50 °C
4.1 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
참조
Synthesis of polyoxymethylene dimethyl ethers from methylal and trioxane catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(71),
57968-57974
,
합성회로 22
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C
참조
- Process for the preparation of isavuconazonium sulfate, India, , ,
합성회로 23
반응 조건
참조
- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,
합성회로 24
반응 조건
참조
- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,
합성회로 25
반응 조건
참조
- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,
합성회로 26
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 24 h, 50 °C
참조
Polypyrrole nanocomposites doped with functional ionic liquids for high performance supercapacitors
New Journal of Chemistry,
2018,
42(5),
3909-3916
,
합성회로 27
반응 조건
1.1 Solvents: Ethanol ; 2 d, heated
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 0 °C; 2 - 3 d, 50 °C
2.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
참조
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(106),
87200-87205
,
합성회로 28
반응 조건
1.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
1.2 Solvents: Ethanol ; 2 h, reflux
1.2 Solvents: Ethanol ; 2 h, reflux
참조
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
합성회로 29
반응 조건
1.1 1 h, 80 °C
2.1 Reagents: Sulfuric acid ; 2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ; 2 h, reflux
2.1 Reagents: Sulfuric acid ; 2 h
3.1 Reagents: Tetraethoxysilane Solvents: Ethanol ; 10 min, rt; 1 w, rt; 3 w, rt
3.2 Solvents: Ethanol ; 2 h, reflux
참조
Efficient synthesis of 4-phenacylideneflavenes using recyclable gelified Bronsted acidic ionic liquid under solvent-free and column chromatography-free conditions: a green method and mechanistic insight
Journal of Chemical Technology and Biotechnology,
2022,
97(3),
653-661
,
합성회로 30
반응 조건
1.1 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 12 h, 80 °C
참조
Anionic SO3H-functionalized ionic liquid: An efficient and recyclable catalyst for the Pechmann reaction of phenols with ethyl acetoacetate
Synthetic Communications,
2018,
48(6),
692-698
,
합성회로 31
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Toluene ; rt; 24 h, 80 °C
참조
Bronsted Acidic Ionic Liquid Catalyzed Three-Component Friedel-Crafts Reaction for the Synthesis of Unsymmetrical Triarylmethanes
Synlett,
2022,
33(14),
1383-1390
,
합성회로 32
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; 12 h, 60 °C
참조
Groebke-Blackburn-Bienayme Multicomponent Reaction Catalysed by Reusable Bronsted acidic ionic Liquids
European Journal of Organic Chemistry,
2022,
2022(40),
,
합성회로 33
반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 6 h, 80 °C
참조
Reusable Task-Specific Ionic Liquids for a Clean ε-Caprolactam Synthesis under Mild Conditions
ChemSusChem,
2010,
3(12),
1403-1408
,
합성회로 34
반응 조건
1.1 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated
1.2 Reagents: Sulfuric acid Solvents: Water ; 8 h, heated
참조
Catalytic performance of acidic ionic liquids for esterification of α-methacrylic acid and stearyl alcohol
Shiyou Xuebao,
2016,
32(1),
193-200
,
합성회로 35
반응 조건
1.1 Reagents: Sodium ethoxide ; 8 h, heated
2.1 Solvents: Ethanol ; 2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
2.1 Solvents: Ethanol ; 2 d, heated
3.1 0 °C; 2 - 3 d, 50 °C
3.2 Reagents: Sulfuric acid ; 0 °C; 1 - 2 d, 50 °C
참조
Synthesis of methylal from methanol and formaldehyde catalyzed by Bronsted acid ionic liquids with different alkyl groups
RSC Advances,
2015,
5(106),
87200-87205
,
합성회로 36
반응 조건
1.1 Solvents: Acetone ; 72 h, 25 °C; 72 h, 50 °C
1.2 rt
1.2 rt
참조
A green way to synthesize lubricating ester oils: The esterification of pentaerythrotol with fatty acids at stoichiometric ratio over [BHSO3MMIm]+[HSO4]-/SiO2
Catalysis Communications,
2018,
111,
21-25
,
합성회로 37
반응 조건
1.1 Solvents: Toluene ; 3 h, 80 °C
1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ; 2 h, rt
참조
Synthesis of tributyl citrate using acid ionic liquid as catalyst
Process Safety and Environmental Protection,
2010,
88(1),
28-30
,
Sulfate, hydrogen(8CI,9CI) Raw materials
- 4-(1-Vinyl-1h-imidazol-3-ium-3-yl)butane-1-sulfonate
- Isavuconazole
- Chlorosulfate
- Sulfate, hydrogen(8CI,9CI)
- 1H-Imidazolium, 1-methyl-3-(4-sulfobutyl)-
- 1-Methylimidazolium sulfobutyrolactone
- 1-Vinylimidazole
- NND-2252305
- Isavuconazonium
- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide
- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride
- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate
- Sulfate (7CI,8CI,9CI)
- Imidazole
- Isavuconazonium iodide hydrochloride
- 1H-Imidazole, sodiumsalt (1:1)
- 1,4-Butane sulton
- Acetic acid,2,2,2-trifluoro-, ion(1-)
- 1,3-dimethylimidazole-2(3h)-thione
- 1-Methylimidazole
- 1,4-Butanedisulfonic Acid (contains ~40% water)
Sulfate, hydrogen(8CI,9CI) Preparation Products
Sulfate, hydrogen(8CI,9CI) 관련 문헌
-
Bieke Onghena,Stijn Valgaeren,Tom Vander Hoogerstraete,Koen Binnemans RSC Adv. 2017 7 35992
-
Lia Zaharani,Nader Ghaffari Khaligh,Mohd Rafie Johan,Hayedeh Gorjian New J. Chem. 2021 45 7081
-
Varadhi Govinda,Pannuru Venkatesu,Indra Bahadur Phys. Chem. Chem. Phys. 2016 18 8278
-
4. Tb(HSO4)(SO4) – a green emitting hydrogensulfate sulfate with second harmonic generation responsePhilip Netzsch,Harijs Bariss,Lkhamsuren Bayarjargal,Henning A. H?ppe Dalton Trans. 2019 48 16377
-
Javier Pitarch-Jarque,Kari Rissanen,Santiago García-Granda,Alberto Lopera,M. Paz Clares,Enrique García-Espa?a,Salvador Blasco New J. Chem. 2019 43 18915
14996-02-2 (Sulfate, hydrogen(8CI,9CI)) 관련 제품
- 13814-01-2(Ammonium-d8 Sulfate)
- 43086-58-4(Ammonium sulphate,≥99.0%,AR-)
- 13813-19-9(Sulfuric acid-d2)
- 7446-33-5(Yttrium(III) sulfate octahydrate)
- 7783-20-2(Ammonium sulfate)
- 13701-70-7(Sulfuric acid,vanadium(3+) salt (3:2))
- 7778-80-5(Potassium Sulphate)
- 50699-21-3(N-(2-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,3-dioxoisoindolin-5-yl)propionamide)
- 2260931-46-0(Tert-butyl 9-oxo-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate)
- 1227502-87-5(2-bromo-3-fluoro-5-methoxy-pyridine)
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Zouping Mingyuan Import and Export Trading Co., Ltd
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钜澜化工科技(青岛)有限公司
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Jinta Yudi Pharmaceutical Technology Co., Ltd.
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Enjia Trading Co., Ltd
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Suzhou Genelee Bio-Technology Co., Ltd.
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